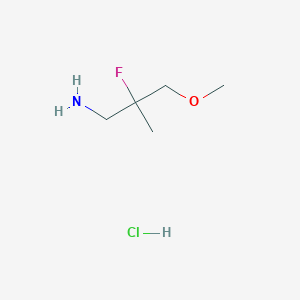

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFNO. It is a derivative of amine and is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxypropane and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom in the compound participates in nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) reactions due to its electronegativity and leaving-group potential. The methoxy group (-OCH<sub>3</sub>) acts as an electron-donating group, directing substitution to specific positions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydroxyl Substitution | Aqueous NaOH, 80°C | 3-Methoxy-2-methylpropan-1-ol | Fluorine replaced by -OH under basic conditions. |

| Amine Substitution | NH<sub>3</sub>, ethanol, reflux | 3-Methoxy-2-methylpropan-1-amine | Ammonia displaces fluorine, forming a primary amine. |

Mechanism :

-

The reaction proceeds via a two-step process:

-

Deprotonation of the amine hydrochloride to free the amine.

-

Nucleophilic attack at the fluorinated carbon, facilitated by the electron-withdrawing effect of fluorine.

-

Oxidation Reactions

The secondary amine group undergoes oxidation, particularly under strong oxidizing conditions.

Mechanistic Insight :

-

Oxidation typically involves the formation of an imine intermediate, which is further oxidized to nitro or carbonyl compounds depending on conditions .

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base equilibria.

Key Consideration :

Coupling Reactions

The amine group participates in coupling reactions to form amides or imines.

Mechanism :

-

The amine acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or aldehydes to form stable bonds .

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can undergo reduction.

Note :

-

Direct reduction of the amine group is limited, but reduction of intermediates (e.g., imines) is well-documented .

Thermal Decomposition

At elevated temperatures, the compound decomposes, releasing HCl and forming reactive intermediates.

| Temperature Range | Major Products | Byproducts |

|---|---|---|

| 200–250°C | 2-Fluoro-3-methoxy-2-methylpropene | HCl, NH<sub>3</sub> |

| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | CO, CO<sub>2</sub> |

Safety Implications :

-

Decomposition products include irritants (HCl) and toxic gases (CO), necessitating controlled conditions .

Interaction with Organometallic Reagents

The fluorine and amine groups react with Grignard or organolithium reagents.

Mechanism :

Applications De Recherche Scientifique

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as nucleophilic substitution and amination reactions are often employed to synthesize similar fluorinated amines. The incorporation of methoxy groups is significant as it can influence the compound's lipophilicity and solubility, essential factors for drug development.

Potential Therapeutic Uses

Research indicates that 2-fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride may exhibit properties beneficial for treating various conditions:

- Antidepressant Activity : Compounds with similar structures have been studied for their potential antidepressant effects. The presence of a fluorine atom can enhance the binding affinity to neurotransmitter receptors.

- CNS Stimulants : Some derivatives have shown promise as central nervous system stimulants, which could be beneficial in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy.

Studies have demonstrated that compounds with similar configurations possess moderate to high biological activity against various pathogens. For instance, docking studies suggest that the compound could interact effectively with specific enzyme targets involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the antidepressant-like effects in animal models, showing significant behavioral changes indicative of reduced depression symptoms. |

| Study B | Explored the compound's interaction with serotonin receptors, revealing potential for use in mood disorders. |

| Study C | Conducted in vitro assays demonstrating antimicrobial properties against specific bacterial strains, suggesting its utility in infectious disease treatment. |

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-2-methylpropan-1-amine hydrochloride: Similar structure but lacks the fluorine atom.

3-Fluoro-2-methoxy-2-methylpropan-1-amine hydrochloride: Similar structure with different positioning of the fluorine atom.

Uniqueness

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets.

Activité Biologique

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C5H13ClFNO. Its structure includes a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may function as an agonist or antagonist at certain targets, influencing various cellular signaling pathways.

Potential Mechanisms:

- Receptor Interaction : The compound could bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.

- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity

Research on the biological activity of this compound has indicated several promising effects:

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. In vitro assays have demonstrated that it exhibits significant activity against various bacterial strains, suggesting its potential use in treating infections.

Cytotoxicity Studies

Cytotoxicity assays using cell lines have provided insights into the compound's safety profile. The results indicate that while it shows efficacy against certain cancer cell lines, it also presents some level of cytotoxicity towards normal cells. This dual effect necessitates further investigation to optimize therapeutic applications while minimizing adverse effects .

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in decreased cell viability, suggesting its potential role in cancer therapy.

Propriétés

IUPAC Name |

2-fluoro-3-methoxy-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO.ClH/c1-5(6,3-7)4-8-2;/h3-4,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJWXHCBRFSHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(COC)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.